Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate
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Overview
Description
Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its complex structure, which includes a piperazine ring, a nitrobenzene moiety, and an acetylanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the nitro group: Nitration of a benzene derivative using a mixture of concentrated sulfuric acid and nitric acid.
Acetylation of aniline: This step involves the reaction of aniline with acetic anhydride to form N-acetylaniline.
Coupling reactions: The final steps involve coupling the piperazine ring with the nitrobenzene and acetylaniline derivatives under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylanilino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Hydrolysis conditions: Aqueous acid (HCl) or base (NaOH).
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Substituted anilines: From nucleophilic substitution reactions.
Carboxylic acids: From the hydrolysis of the ester group.
Scientific Research Applications
Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular functions: Affecting the integrity of cellular membranes or interfering with DNA replication.
Comparison with Similar Compounds
Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate can be compared with other similar compounds, such as:
Methyl 4-{4-[(4-aminophenyl)carbonyl]piperazino}-3-nitrobenzenecarboxylate: Similar structure but with an amino group instead of an acetyl group.
Methyl 4-{4-[(4-methoxyanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate: Contains a methoxy group instead of an acetyl group.
Methyl 4-{4-[(4-chloroanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate: Features a chloro group instead of an acetyl group.
These comparisons highlight the uniqueness of this compound, particularly in terms of its acetylanilino group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 4-[4-[(4-acetylphenyl)carbamoyl]piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-14(26)15-3-6-17(7-4-15)22-21(28)24-11-9-23(10-12-24)18-8-5-16(20(27)31-2)13-19(18)25(29)30/h3-8,13H,9-12H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVJKZLYSSJMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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